molecular formula C9H15N3O2 B2709054 Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate CAS No. 956234-31-4

Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate

Cat. No. B2709054
CAS RN: 956234-31-4
M. Wt: 197.238
InChI Key: GDJAVDWCXMLOIN-UHFFFAOYSA-N
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Description

“Isopropyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate” is a chemical compound. It is similar to “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate”, which has an empirical formula of C7H11N3O2 and a molecular weight of 169.18 .


Synthesis Analysis

Pyrazoles, the class of compounds to which this molecule belongs, can be synthesized through various strategies. One common method involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of hydrazines with 1,3-diketones .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane .

Scientific Research Applications

Synthesis of Heterocycles

Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and material sciences. For instance, it has been employed in switchable synthesis processes to produce pyrroles and pyrazines via Rh(II)-catalyzed reactions, demonstrating the compound's adaptability in organic synthesis and its contribution to the development of novel heterocyclic compounds with potential pharmacological activities (Rostovskii et al., 2017).

Corrosion Inhibition

In the realm of industrial applications, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is crucial for protecting infrastructure and reducing the economic impact of corrosion. Studies have shown that these derivatives exhibit high efficiency in corrosion inhibition, highlighting the compound's potential in developing new, more effective corrosion inhibitors (Dohare et al., 2017).

Anticancer and Antimicrobial Activities

This compound and its derivatives have also been explored for their potential anticancer and antimicrobial activities. The compound's ability to be transformed into various bioactive heterocycles makes it a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic agents. These activities are indicative of the compound's versatile pharmacological potential and its contribution to the discovery and development of new drugs (Thangarasu et al., 2019).

properties

IUPAC Name

propan-2-yl 4-amino-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-12-5-7(10)8(11-12)9(13)14-6(2)3/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJAVDWCXMLOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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